Enhanced Lipophilicity (XLogP3 = 1.8) Versus Paracetamol: Implications for Membrane Permeability and Formulation Strategy
CAS 103912-30-7 exhibits a computed XLogP3 of 1.8, compared to paracetamol (CAS 103-90-2) which has an XLogP3 of approximately 0.46 [1][2]. The introduction of the 4-hydroxybenzylidene moiety increases logP by approximately 1.34 log units (roughly 22-fold higher partition coefficient), indicating substantially greater lipophilicity and predicted membrane permeability. The topological polar surface area (TPSA) of 61.7 Ų [1] remains well below the 140 Ų threshold associated with poor oral absorption, suggesting that enhanced lipophilicity is not offset by excessive polarity.
| Evidence Dimension | Lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 61.7 Ų (PubChem computed, CID 611478) |
| Comparator Or Baseline | Paracetamol (CAS 103-90-2): XLogP3 ≈ 0.46; TPSA = 49.3 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.34 (approximately 22-fold higher partition coefficient); ΔTPSA = +12.4 Ų |
| Conditions | Computed values via XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem release 2025.09.15) |
Why This Matters
The 22-fold increase in predicted lipophilicity over paracetamol suggests superior passive membrane diffusion, which is directly relevant for researchers designing cell-based assays or evaluating prodrug strategies where intracellular target access is critical.
- [1] PubChem Compound Summary for CID 611478, Acetamide, N-[4-[[(4-hydroxyphenyl)methylene]amino]phenyl]-. Computed Descriptors (XLogP3, TPSA). National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/103912-30-7 View Source
- [2] PubChem Compound Summary for CID 1983, Acetaminophen. Computed Descriptors (XLogP3). National Center for Biotechnology Information, 2025. View Source
